Cas no 956101-01-2 (3-{imidazo[1,2-a]pyrimidin-2-yl}propanoic acid)

3-{Imidazo[1,2-a]pyrimidin-2-yl}propanoic acid is a heterocyclic carboxylic acid derivative featuring an imidazo[1,2-a]pyrimidine core linked to a propanoic acid moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate for the synthesis of biologically active molecules. The imidazo[1,2-a]pyrimidine scaffold is known for its pharmacological relevance, often contributing to binding affinity and selectivity in drug design. The propanoic acid group enhances solubility and provides a handle for further functionalization. Its structural features make it suitable for applications in developing kinase inhibitors, antiviral agents, or other therapeutic candidates. High purity and well-defined synthetic routes ensure reproducibility for research use.
3-{imidazo[1,2-a]pyrimidin-2-yl}propanoic acid structure
956101-01-2 structure
Product name:3-{imidazo[1,2-a]pyrimidin-2-yl}propanoic acid
CAS No:956101-01-2
MF:C9H9N3O2
Molecular Weight:191.186661481857
MDL:MFCD11520330
CID:829726
PubChem ID:42647350

3-{imidazo[1,2-a]pyrimidin-2-yl}propanoic acid 化学的及び物理的性質

名前と識別子

    • 3-(Imidazo[1,2-a]pyrimidin-2-yl)propanoic acid
    • 3-imidazo[1,2-a]pyrimidin-2-ylpropanoic acid
    • ethyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate
    • Imidazo[1,2-a]pyrimidine-2-propanoic acid
    • 3-(4-hydroimidazo[1,2-a]pyrimidin-2-yl)propanoic acid
    • 3-Imidazo[1,2-a]pyrimidin-2-yl-propionic acid
    • 3-{imidazo[1,2-a]pyrimidin-2-yl}propanoic acid
    • SCHEMBL12463811
    • AKOS005606406
    • DB-013687
    • 3-(Imidazo[1,2-a]pyrimidin-2-yl)propanoicacid
    • MFCD11520330
    • DTXSID70655324
    • 956101-01-2
    • NJQSQSWSNPCGKB-UHFFFAOYSA-N
    • STK695471
    • CS-0094351
    • BS-49421
    • MDL: MFCD11520330
    • インチ: 1S/C9H9N3O2/c13-8(14)3-2-7-6-12-5-1-4-10-9(12)11-7/h1,4-6H,2-3H2,(H,13,14)
    • InChIKey: NJQSQSWSNPCGKB-UHFFFAOYSA-N
    • SMILES: O=C(CCC1=CN2C(N=CC=C2)=N1)O

計算された属性

  • 精确分子量: 191.06900
  • 同位素质量: 191.069
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 222
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 67.5A^2
  • XLogP3: 0.9

じっけんとくせい

  • 密度みつど: 1.41±0.1 g/cm3 (20 ºC 760 Torr),
  • Refractive Index: 1.673
  • Solubility: 微溶性(29 g/l)(25ºC)、
  • PSA: 67.49000
  • LogP: 0.74650

3-{imidazo[1,2-a]pyrimidin-2-yl}propanoic acid Security Information

3-{imidazo[1,2-a]pyrimidin-2-yl}propanoic acid 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-{imidazo[1,2-a]pyrimidin-2-yl}propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
D491352-250mg
3-Imidazo[1,2-a]pyrimidin-2-ylpropanoic acid
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NAN JING YAO SHI KE JI GU FEN Co., Ltd.
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NAN JING YAO SHI KE JI GU FEN Co., Ltd.
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eNovation Chemicals LLC
D491352-100mg
3-Imidazo[1,2-a]pyrimidin-2-ylpropanoic acid
956101-01-2 95%
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eNovation Chemicals LLC
D491352-250mg
3-Imidazo[1,2-a]pyrimidin-2-ylpropanoic acid
956101-01-2 95%
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eNovation Chemicals LLC
D491352-100mg
3-Imidazo[1,2-a]pyrimidin-2-ylpropanoic acid
956101-01-2 95%
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3-{imidazo[1,2-a]pyrimidin-2-yl}propanoic acid 関連文献

3-{imidazo[1,2-a]pyrimidin-2-yl}propanoic acidに関する追加情報

Comprehensive Overview of 3-{imidazo[1,2-a]pyrimidin-2-yl}propanoic acid (CAS No. 956101-01-2)

3-{imidazo[1,2-a]pyrimidin-2-yl}propanoic acid (CAS No. 956101-01-2) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential biological activities. The compound belongs to the imidazo[1,2-a]pyrimidine family, a class of nitrogen-containing heterocycles known for their diverse applications in drug discovery and material science. Its molecular formula, C9H9N3O2, reflects a balanced combination of aromaticity and functional groups, making it a versatile intermediate for further chemical modifications.

In recent years, the demand for imidazo[1,2-a]pyrimidine derivatives has surged, driven by their role as key building blocks in the synthesis of bioactive molecules. Researchers have explored the potential of 3-{imidazo[1,2-a]pyrimidin-2-yl}propanoic acid in modulating enzyme activity, particularly in the context of kinase inhibition and GPCR targeting, which are hot topics in oncology and neurology. The compound's propanoic acid side chain further enhances its solubility and binding affinity, making it a promising candidate for structure-activity relationship (SAR) studies.

The synthesis of 3-{imidazo[1,2-a]pyrimidin-2-yl}propanoic acid typically involves multi-step reactions, including cyclization and carboxylation processes. Advanced techniques like microwave-assisted synthesis and flow chemistry have been employed to improve yield and purity, addressing the growing need for sustainable and efficient production methods. These innovations align with the broader trend of green chemistry, a topic frequently searched by professionals aiming to reduce environmental impact in chemical manufacturing.

From a pharmacological perspective, imidazo[1,2-a]pyrimidine scaffolds have shown promise in addressing drug-resistant infections and chronic inflammatory diseases, two areas of high public interest. The propanoic acid moiety in this compound may contribute to its anti-inflammatory properties, similar to other nonsteroidal anti-inflammatory drugs (NSAIDs). This connection has spurred investigations into its potential as a lead compound for novel therapeutics, particularly in autoimmune disorders like rheumatoid arthritis.

In the realm of computational chemistry, 3-{imidazo[1,2-a]pyrimidin-2-yl}propanoic acid has been subjected to molecular docking and QSAR modeling to predict its interactions with biological targets. Such studies are highly relevant to current searches on AI-driven drug discovery, as they demonstrate the integration of machine learning in optimizing drug candidates. The compound's balanced lipophilicity and hydrogen-bonding capacity make it a suitable subject for these computational approaches.

Quality control of 3-{imidazo[1,2-a]pyrimidin-2-yl}propanoic acid relies on advanced analytical techniques such as HPLC, LC-MS, and NMR spectroscopy, ensuring compliance with stringent regulatory standards. These methods are critical for researchers who frequently search for purity assessment protocols or analytical method validation guidelines. The compound's stability under various pH and temperature conditions has also been studied, addressing common queries about compound storage and handling best practices.

Beyond pharmaceuticals, 3-{imidazo[1,2-a]pyrimidin-2-yl}propanoic acid has potential applications in material science, particularly in the design of organic semiconductors and photocatalysts. Its conjugated π-system and electron-rich nitrogen atoms make it a candidate for optoelectronic materials, a trending topic in renewable energy research. This versatility underscores the compound's relevance across multiple disciplines, from medicine to sustainable technology.

In conclusion, 3-{imidazo[1,2-a]pyrimidin-2-yl}propanoic acid (CAS No. 956101-01-2) represents a multifaceted compound with broad scientific appeal. Its structural features, synthetic accessibility, and potential applications align with current research priorities, including targeted drug delivery, green synthesis, and smart materials. As investigations continue, this compound is poised to contribute significantly to advancements in both life sciences and industrial chemistry.

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